2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a quinoline-based compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Scientific Research Applications
Diuretic Properties and Hypertension Remedy
Compounds closely related to 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been identified to possess strong diuretic properties. These properties make them potential candidates for new hypertension remedies. Research has revealed polymorphic modifications of this compound, highlighting differences in crystal packing and organization levels, which could influence its bioavailability and efficacy (Shishkina et al., 2018).
Antineoplastic and Antiproliferative Agents
Pyrrolo-quinoline derivatives, including those with structural similarities to the queried compound, have been synthesized as potential antineoplastic agents. These derivatives have shown cell growth inhibitory properties against various cancer cell lines, especially those derived from solid tumors like CNS, melanoma, and prostate cancer. Interestingly, the mechanism of cytotoxic action of these compounds does not appear to be related to topoisomerase II poisoning ability, suggesting a novel mode of action (Ferlin et al., 2000).
Antiplasmodial and Antifungal Activity
Research into the synthesis of functionalized aminoquinolines has led to the discovery of compounds with potential biological activity against malaria and fungal infections. Novel synthetic intermediates were used to create a broad range of functionalized (pyrrolidin-1-yl)- and (hydroxyalkylamino)quinolines, which demonstrated moderate micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum. Furthermore, some of these compounds showed promising activity against Rhodotorula bogoriensis and Aspergillus flavus, indicating their potential as antiplasmodial and antifungal agents (Vandekerckhove et al., 2015).
Corrosion Inhibitors
Quinoline derivatives, including those structurally related to the queried compound, have been extensively studied for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding. The review on quinoline-based compounds as corrosion inhibitors provides a comprehensive overview of recent advancements in this field, indicating the broad utility of these compounds beyond pharmaceutical applications (Verma et al., 2020).
Properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-13-18(8-9-20(15)26-2)28(24,25)23-12-11-17(14-23)27-21-10-7-16-5-3-4-6-19(16)22-21/h3-10,13,17H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTIIZDFLKRGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.